(1S)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL (1S)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL
Brand Name: Vulcanchem
CAS No.:
VCID: VC17484093
InChI: InChI=1S/C10H14ClNO/c1-6-3-4-8(5-9(6)11)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7?,10-/m1/s1
SMILES:
Molecular Formula: C10H14ClNO
Molecular Weight: 199.68 g/mol

(1S)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL

CAS No.:

Cat. No.: VC17484093

Molecular Formula: C10H14ClNO

Molecular Weight: 199.68 g/mol

* For research use only. Not for human or veterinary use.

(1S)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL -

Specification

Molecular Formula C10H14ClNO
Molecular Weight 199.68 g/mol
IUPAC Name (1S)-1-amino-1-(3-chloro-4-methylphenyl)propan-2-ol
Standard InChI InChI=1S/C10H14ClNO/c1-6-3-4-8(5-9(6)11)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7?,10-/m1/s1
Standard InChI Key DDLOTFVEGBQMOJ-OMNKOJBGSA-N
Isomeric SMILES CC1=C(C=C(C=C1)[C@@H](C(C)O)N)Cl
Canonical SMILES CC1=C(C=C(C=C1)C(C(C)O)N)Cl

Introduction

Chemical Identity and Structural Features

(1S)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL (CAS 1269930-88-2) is a chiral compound with the molecular formula C₁₀H₁₄ClNO and a molecular weight of 199.68 g/mol . Its IUPAC name reflects its stereochemistry: the (1S) configuration denotes the absolute configuration at the first carbon of the propan-2-ol backbone. The structure comprises a chlorinated aromatic ring (3-chloro-4-methylphenyl group), an amino group (-NH₂), and a hydroxyl group (-OH) at the second carbon of the propane chain.

Stereochemical Representation

The compound’s stereochemistry is critical to its biological and chemical behavior. Its isomeric SMILES notation, CC1=C(C=C(C=C1)C@@HN)Cl, explicitly defines the spatial arrangement of substituents. The chlorinated aromatic ring and the hydroxyl group create a polar environment, while the methyl group at the para position on the phenyl ring influences steric interactions.

Comparative Structural Analysis

A regioisomer, 3-Amino-1-(2-chloro-4-methylphenyl)propan-1-ol (CAS 1700284-78-1), shares the same molecular formula but differs in the substitution pattern on the aromatic ring (2-chloro vs. 3-chloro) . This positional isomerism underscores the importance of synthetic control in obtaining the desired regio- and stereoisomer.

Synthesis and Manufacturing Processes

The synthesis of (1S)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL involves multi-step organic reactions, often beginning with chiral precursors to ensure stereochemical fidelity.

Key Synthetic Steps

  • Chiral Pool Synthesis: Starting from enantiomerically pure epoxides or amino alcohols, nucleophilic substitution introduces the chlorinated aromatic moiety.

  • Catalytic Hydrogenation: Palladium on carbon (Pd/C) is employed to reduce intermediate imines or nitro groups, preserving stereochemistry.

  • Continuous Flow Chemistry: Industrial-scale production utilizes flow reactors to enhance yield (reported up to 90%) and reduce reaction times.

Industrial Optimization

ParameterValue/Method
Catalyst5% Pd/C
Temperature50–80°C
Pressure3–5 bar H₂
SolventEthanol/water mixture

These conditions minimize racemization and side reactions, ensuring high enantiomeric excess (ee > 98%).

Physical and Chemical Properties

The compound’s physicochemical profile is shaped by its functional groups and aromatic system.

Experimental and Predicted Data

PropertyValueSource
Density1.179 g/cm³ (predicted)
Boiling Point337.5°C (predicted)
Melting PointNot reported
LogP (Octanol-Water)1.82 (predicted)

The hydroxyl and amino groups facilitate hydrogen bonding, contributing to its solubility in polar solvents like water and ethanol. The chloro-methylphenyl group enhances lipophilicity, making it soluble in dichloromethane and ethyl acetate .

Reactivity and Chemical Behavior

Functional Group Reactivity

  • Amino Group: Participates in Schiff base formation with aldehydes/ketones.

  • Hydroxyl Group: Undergoes esterification or etherification under acidic/basic conditions.

  • Aromatic Ring: Electrophilic substitution at the meta position is hindered by the chloro and methyl groups, directing reactions to the para position .

Mechanistic Insights

In biological systems, the compound’s amino alcohol structure may inhibit enzymes like kinases or proteases by mimicking transition states. Computational studies suggest binding affinities in the low micromolar range for targets such as β-adrenergic receptors.

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